3-Bromo-2,5-dichloropyridine
CAS No.: 138006-41-4
Cat. No.: VC21220511
Molecular Formula: C5H2BrCl2N
Molecular Weight: 226.88 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138006-41-4 |
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Molecular Formula | C5H2BrCl2N |
Molecular Weight | 226.88 g/mol |
IUPAC Name | 3-bromo-2,5-dichloropyridine |
Standard InChI | InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-9-5(4)8/h1-2H |
Standard InChI Key | CDBHWRZEXFQNBI-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1Br)Cl)Cl |
Canonical SMILES | C1=C(C=NC(=C1Br)Cl)Cl |
Introduction
Chemical Identity and Structure
3-Bromo-2,5-dichloropyridine is a halogenated pyridine derivative with three halogen substituents strategically positioned on a pyridine ring. This molecular architecture confers distinct reactivity patterns that enable selective transformations in organic synthesis.
Basic Information
The compound's structural information and identifiers are summarized in Table 1:
Parameter | Value |
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Chemical Name | 3-Bromo-2,5-dichloropyridine |
CAS Number | 138006-41-4 |
Molecular Formula | C₅H₂BrCl₂N |
Molecular Weight | 226.89 g/mol |
SMILES | C1=C(C=NC(=C1Br)Cl)Cl |
InChI | InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-9-5(4)8/h1-2H |
InChIKey | CDBHWRZEXFQNBI-UHFFFAOYSA-N |
The compound features a pyridine ring with chlorine atoms at the 2- and 5-positions and a bromine atom at the 3-position. This arrangement of halogens creates a unique electronic distribution and reactivity profile that makes it valuable for various chemical transformations .
Physical and Chemical Properties
The distinct physical and chemical properties of 3-Bromo-2,5-dichloropyridine determine its behavior in synthesis reactions and applications.
Physical Properties
Table 2 presents the key physical properties of the compound:
Property | Value |
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Physical State | Powder to crystal |
Color | Light orange to yellow to green |
Melting Point | 38-40°C |
Boiling Point | 195-198°C (at 760 mmHg) |
Density | 1.199 g/cm³ |
Refractive Index | 1.424-1.426 |
These physical characteristics make it amenable to various handling and processing techniques in laboratory and industrial settings .
Chemical Properties
The chemical behavior of 3-Bromo-2,5-dichloropyridine is largely influenced by its electronic structure and the presence of three halogen atoms:
Property | Value |
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Solubility | Soluble in methanol |
pKa (Predicted) | -3.02±0.10 |
The compound's reactivity is primarily characterized by its ability to participate in selective halogen-exchange reactions and cross-coupling processes. The bromine at the 3-position typically demonstrates higher reactivity in cross-coupling reactions compared to the chlorine atoms, allowing for regioselective transformations .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3-Bromo-2,5-dichloropyridine, though detailed information is somewhat limited in the available literature.
Direct Bromination Approach
One common approach involves the selective bromination of 2,5-dichloropyridine using appropriate brominating agents under controlled conditions. This method typically employs N-bromosuccinimide (NBS) or elemental bromine in the presence of acid catalysts to achieve regioselective bromination at the 3-position .
Applications and Uses
The versatility of 3-Bromo-2,5-dichloropyridine is demonstrated by its wide range of applications across multiple industries and research fields.
Pharmaceutical Applications
In pharmaceutical research and development, this compound serves as a valuable building block for the synthesis of biologically active molecules:
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It functions as an intermediate in the development of pharmaceuticals that target specific biological pathways, enhancing drug efficacy .
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The compound's distinct properties enable selective reactions leading to the formation of complex molecular structures essential in medicinal chemistry .
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Research has identified dichloropyridine-based analogues as novel P2X7 receptor antagonists, with potential applications in developing anti-inflammatory agents .
Agrochemical Applications
The compound plays a significant role in the agricultural sector:
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It serves as an intermediate in the synthesis of agrochemicals, particularly in the formulation of herbicides and insecticides .
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Its unique reactivity profile allows for the development of crop protection solutions with improved efficacy and environmental profiles .
Material Science Applications
In materials science, 3-Bromo-2,5-dichloropyridine contributes to the development of advanced materials:
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It is applied in the production of specialized polymers and coatings, offering improved durability and resistance to environmental factors .
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The compound's halogenated structure can be incorporated into materials to impart specific properties like flame retardancy or enhanced thermal stability .
Electronics Industry Applications
The electronics sector utilizes this compound in various ways:
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It is employed in the manufacture of semiconductors, contributing to the development of electronic components .
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The compound serves as a precursor for the synthesis of organic light-emitting diodes (OLEDs), which are crucial components in modern display technologies .
Analytical Chemistry Applications
In analytical chemistry, the compound has utility as:
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A reagent in analytical methods, aiding in the detection and quantification of other substances .
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A reference standard for chromatographic and spectroscopic techniques .
Parameter | Classification |
---|---|
Hazard Codes | Xi (Irritant), T (Toxic) |
Risk Statements | 36/37/38-41-37/38-25 |
Safety Statements | 26-45-39 |
Hazard Class | 6.1 |
Packing Group | III |
UN Number | UN2811 |
These classifications indicate that the compound possesses irritant and toxic properties, necessitating appropriate safety measures during handling .
Recommended Precautions
Based on its hazard profile, the following precautions are recommended:
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Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and laboratory coats.
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Avoid contact with skin, eyes, and respiratory system.
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In case of accidental contact, follow established first aid procedures as outlined in the material safety data sheet (MSDS) .
Current Research and Future Perspectives
The ongoing investigation of 3-Bromo-2,5-dichloropyridine and related halogenated pyridines continues to expand their potential applications.
Research Trends
Recent research efforts have focused on:
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Developing more efficient and environmentally friendly synthesis methods for 3-Bromo-2,5-dichloropyridine and structurally related compounds.
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Exploring novel applications in emerging fields such as nanotechnology, renewable energy materials, and advanced drug delivery systems.
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Investigating the compound's potential in the development of new pharmaceutical agents, particularly those targeting inflammatory and neurodegenerative conditions .
Future Directions
Potential areas for future research include:
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Green chemistry approaches to the synthesis of 3-Bromo-2,5-dichloropyridine, focusing on reducing waste and using less hazardous reagents.
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Expansion of its applications in the development of advanced materials with tailored properties for specific industrial needs.
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Further exploration of its utility in medicinal chemistry, particularly in the design of novel drug candidates targeting previously unexplored biological pathways .
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